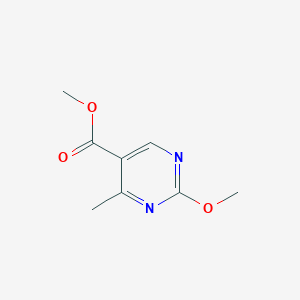![molecular formula C20H12F4N2 B171682 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole CAS No. 199594-59-7](/img/structure/B171682.png)
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole is a chemical compound known for its unique structure and properties. It belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of difluorophenyl groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Applications De Recherche Scientifique
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Benzimidazole, 2-phenyl-1-((2,6-difluorophenyl)methyl)-
- 1H-Benzimidazole, 2-(2,4-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
- 1H-Benzimidazole, 2-(2,6-dichlorophenyl)-1-((2,6-difluorophenyl)methyl)-
Uniqueness
Compared to similar compounds, 2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole stands out due to its enhanced chemical stability and reactivity, attributed to the presence of multiple difluorophenyl groups. This unique structure allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
199594-59-7 |
|---|---|
Formule moléculaire |
C20H12F4N2 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
Clé InChI |
MDIRLWZOKMHIJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
Key on ui other cas no. |
199594-59-7 |
Synonymes |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)


![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)




